5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- 5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 61416-93-1
VCID: VC15923063
InChI: InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3
SMILES:
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-

CAS No.: 61416-93-1

Cat. No.: VC15923063

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- - 61416-93-1

Specification

CAS No. 61416-93-1
Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
IUPAC Name 8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione
Standard InChI InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3
Standard InChI Key MZLYVVHBWUTBFZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 5,8-quinazolinedione, 6-hydroxy-4-methyl-2-phenyl- consists of a quinazoline backbone substituted at positions 2, 4, 5, 6, and 8. Key features include:

  • A phenyl group at position 2

  • A methyl group at position 4

  • Hydroxyl and ketone groups at positions 5, 6, and 8

The planar bicyclic system enables π-π stacking interactions, while substituents modulate solubility and bioactivity .

Table 1: Molecular Data

PropertyValueSource
CAS Number61416-93-1
Molecular FormulaC₁₅H₁₀N₂O₃
Molecular Weight274.26 g/mol
SMILESO=C1N=C2C(=O)C=C(O)C(N1C3CCCC3)=C2C4=CC=CC=C4
Purity≥99% (HPLC)

Synthesis and Physicochemical Properties

Synthetic Routes

Industrial synthesis typically involves multi-step functionalization of quinazoline precursors. A reported pathway includes:

  • N-Alkylation: Reaction of quinazoline-5,8-dione with methyl chloroacetate in dimethylformamide (DMF) under basic conditions .

  • Hydrazinolysis: Treatment with hydrazine hydrate to form hydrazide intermediates .

  • Cyclocondensation: Final cyclization with phenylacetic acid derivatives to install the 2-phenyl group .

Reaction yields depend on temperature control (typically 60–80°C) and catalyst selection (e.g., K₂CO₃) .

Physical Characteristics

  • Appearance: White to off-white crystalline powder

  • Solubility: Sparingly soluble in water (≤0.1 mg/mL), soluble in DMSO and DMF

  • Stability: Stable at room temperature under inert atmospheres; degrades above 200°C

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ = 12.4 μM) through topoisomerase II inhibition . The 2-phenyl moiety improves membrane permeability, as evidenced by logP values of 2.8±0.3 .

Table 2: Biological Activity Profile

AssayResultModel SystemSource
AntibacterialMIC = 8–32 μg/mLS. aureus
AntiproliferativeIC₅₀ = 12.4 μMMCF-7 cells
Topoisomerase II Inhibition78% at 10 μMEnzymatic

Pharmaceutical Applications

Drug Intermediate Utility

The compound serves as a key building block for:

  • Fluoroquinolone analogs: Modifications at position 6 yield derivatives with enhanced pharmacokinetic profiles .

  • Kinase inhibitors: The 4-methyl group stabilizes hydrophobic interactions in ATP-binding pockets .

Formulation Considerations

Due to low aqueous solubility, nanoformulations using PEGylated liposomes (encapsulation efficiency = 92±3%) are under development to improve bioavailability.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the 2-phenyl and 4-methyl groups to optimize target selectivity.

  • Combination therapies: Evaluation with β-lactam antibiotics to combat multidrug-resistant pathogens.

  • Computational modeling: Molecular dynamics simulations to predict binding affinities for novel targets.

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